(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
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Description
(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H19FN4O2S2 and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has demonstrated the potential of certain compounds related to "(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide" in exhibiting significant anti-inflammatory and analgesic activities. These compounds have been synthesized and characterized, showing promising results in reducing inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or traditional medications like celecoxib (Ş. Küçükgüzel et al., 2013).
Anticancer Properties
Several studies have explored the synthesis and characterization of analogs and derivatives, revealing their potential as anticancer agents. Compounds have been developed with a focus on targeting specific cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells, displaying high anticancer potential and superior efficacy compared to conventional treatments like 5-fluorouracil. This indicates a promising direction for the development of novel anticancer therapies (Chia-Ying Tsai et al., 2016).
Anticonvulsant Effects
Compounds within this chemical family have also been tested for their anticonvulsant activities, with some derivatives showing selective protection against seizures in preclinical models. This suggests their potential utility in developing new treatments for epilepsy, a condition affecting a significant portion of the global population (Xianqing Deng et al., 2014).
Antimicrobial Activity
The antimicrobial properties of these compounds extend to their effectiveness against a range of microorganisms. Research has highlighted their capability to serve as potent antimicrobial agents, which could lead to new treatments for various infectious diseases. The structural characteristics of these compounds contribute significantly to their activity, offering insights into the design of future antimicrobial drugs (J. Saravanan et al., 2010).
Properties
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S2/c1-15-6-8-16(9-7-15)11-13-30(27,28)23-12-10-17-14-29-21-24-20(25-26(17)21)18-4-2-3-5-19(18)22/h2-9,11,13-14,23H,10,12H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXDPCWIBFFFOF-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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